molecular formula C15H21Br2N5Na3O12P3 B605577 trisodium;[dibromo-[[[(2R,3S,4S,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate CAS No. 1021868-83-6

trisodium;[dibromo-[[[(2R,3S,4S,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate

Cat. No.: B605577
CAS No.: 1021868-83-6
M. Wt: 785.05 g/mol
InChI Key: KJYSFRKUFDOOSQ-TZRPAKANSA-K
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Description

Discovery and Development by Fisons Laboratories

The compound trisodium;[dibromo-[[[(2R,3S,4S,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate, commonly known as ARL67156 trisodium salt, was first synthesized by Fisons Laboratories (now part of AstraZeneca) in the 1990s as a tool for studying ecto-nucleotidases and purinoceptors. Initially developed as a probe to investigate extracellular ATP metabolism, its structural design incorporates a β,γ-dibromomethylene group in the triphosphate chain, which confers resistance to enzymatic hydrolysis by phosphodiesterases and phosphatases. This modification allowed researchers to study ATPase activity without rapid substrate degradation, a critical advancement in purinergic signaling research.

Nomenclature and Chemical Identity

The IUPAC name reflects its complex structure: a trisodium salt of a nucleotide analog featuring a 6-N,N-diethyladenine moiety linked to a β,γ-dibromomethylene triphosphate chain. Key structural components include:

  • Adenine core : Substituted with diethylamino groups at the N6 position.
  • Sugar moiety : A β-D-ribofuranose ring with hydroxyl groups at positions 2′, 3′, and 5′.
  • Phosphonate chain : A β,γ-dibromomethylene triphosphate group replacing the natural triester linkage, creating a phosphonate isostere.

The molecular formula is C₁₅H₂₁Br₂N₅O₁₂P₃·3Na , with a molecular weight of 785.05 g/mol. Synonyms include FPL67156 trisodium salt and ARL67156 trisodium.

Significance in Nucleotide Research

ARL67156 trisodium salt has become a cornerstone in the study of extracellular nucleotide metabolism. Its competitive inhibition of ecto-nucleotidases like CD39 (NTPDase1), NTPDase3, and NPP1, with Ki values of 11 μM, 18 μM, and 12 μM, respectively, enables precise modulation of ATP/ADP ratios in physiological systems. This property has facilitated investigations into purinergic signaling, including:

  • Vascular calcification : Inhibiting ecto-ATPase activity to reduce mineralization in progeria models.
  • Neurotransmission : Enhancing parasympathetic responses in urinary bladder models by preserving extracellular ATP.
  • Immunomodulation : Dual inhibition of CD39 and CD73, which converts AMP to immunosuppressive adenosine, offering therapeutic potential in cancer immunotherapy.

Position within Phosphonate Analog Research Timeline

ARL67156 trisodium salt emerged during a period of intense focus on nucleoside phosphonates as metabolically stable alternatives to natural nucleotides. Positioned between early antiviral phosphonates (e.g., (S)-HPMPA) and later clinical agents (e.g., tenofovir), it bridged fundamental enzymatic studies with therapeutic applications.

Compound Development Phase Key Innovation Therapeutic Application
(S)-HPMPA 1980s Phosphonate-substituted aliphatic chain Antiviral (HSV, CMV)
ARL67156 1990s β,γ-dibromomethylene triphosphate Ecto-ATPase inhibition (research)
Tenofovir 2000s Acyclic nucleoside phosphonate HIV/HBV antiretroviral

Properties

CAS No.

1021868-83-6

Molecular Formula

C15H21Br2N5Na3O12P3

Molecular Weight

785.05 g/mol

IUPAC Name

trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate

InChI

InChI=1S/C15H24Br2N5O12P3.3Na/c1-3-21(4-2)12-9-13(19-6-18-12)22(7-20-9)14-11(24)10(23)8(33-14)5-32-37(30,31)34-36(28,29)15(16,17)35(25,26)27;;;/h6-8,10-11,14,23-24H,3-5H2,1-2H3,(H,28,29)(H,30,31)(H2,25,26,27);;;/q;3*+1/p-3/t8-,10-,11-,14-;;;/m1.../s1

InChI Key

KJYSFRKUFDOOSQ-TZRPAKANSA-K

SMILES

CCN(CC)C1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(P(=O)(O)[O-])(Br)Br)[O-])O)O.[Na+].[Na+].[Na+]

Isomeric SMILES

CCN(CC)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(C(P(=O)(O)[O-])(Br)Br)[O-])O)O.[Na+].[Na+].[Na+]

Canonical SMILES

CCN(CC)C1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(P(=O)(O)[O-])(Br)Br)[O-])O)O.[Na+].[Na+].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ARL 67156;  ARL-67156;  ARL67156

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ARL67156 (trisodium) involves the preparation of a nucleotide/ATP analog. The compound is synthesized by incorporating a β, γ-dibromomethylene bridge, which provides metabolic stability in biological studies . The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods

Industrial production methods for ARL67156 (trisodium) are not widely documented. it is typically produced in specialized chemical laboratories under controlled conditions to ensure high purity and consistency. The compound is available in various forms, including trisodium salt hydrate .

Chemical Reactions Analysis

Types of Reactions

ARL67156 (trisodium) primarily undergoes inhibition reactions where it acts as a competitive inhibitor of ecto-ATPase, CD39, CD73, NTPDase1, NTPDase3, and NPP1 . It does not typically undergo oxidation, reduction, or substitution reactions in its role as an inhibitor.

Common Reagents and Conditions

The compound is used in aqueous solutions, with water being a common solvent. It is soluble in water at concentrations greater than 20 mg/mL but insoluble in dimethyl sulfoxide (DMSO) .

Major Products Formed

As an inhibitor, ARL67156 (trisodium) does not form major products through chemical reactions. Instead, it prevents the degradation of ADP and ATP, maintaining their levels in biological systems .

Mechanism of Action

ARL67156 (trisodium) exerts its effects by competitively inhibiting ecto-ATPase, CD39, CD73, NTPDase1, NTPDase3, and NPP1. This inhibition prevents the degradation of ADP and ATP, thereby maintaining their levels in biological systems. The β, γ-dibromomethylene bridge in its structure contributes to its metabolic stability .

Comparison with Similar Compounds

Structural Analogs

(a) 8-Bromo-GTP (CAS 23197-98-0)
  • Structure: A brominated guanosine triphosphate (GTP) derivative with a single bromine at the purine’s 8-position.
  • Molecular Formula : C₁₀H₁₅BrN₅O₁₄P₃.
  • Key Features: Acts as a stable GTP analog resistant to hydrolysis, used in kinase and GTPase studies. Lacks the diethylamino group and dibromo substitution of the target compound, reducing steric hindrance differences .
(b) Deoxyguanosine Triphosphate Derivatives (CAS 2564-35-4)
  • Structure: Deoxyguanosine with a triphosphate chain.
  • Key Features :
    • Used in DNA synthesis and polymerase assays.
    • Differs from the target compound in the absence of bromine and the presence of a deoxyribose sugar .
(c) Trisodium Phosphate (Na₃PO₄)
  • Structure: A simple inorganic phosphate salt.
  • Key Features :
    • Widely used as a pH buffer , detergent additive, and food preservative.
    • Lacks organic moieties (e.g., purine, bromine), limiting its utility in biochemical contexts .

Functional Comparison

Parameter Target Compound 8-Bromo-GTP Trisodium Phosphate
Molecular Weight ~900–1000 g/mol (estimated) 666.1 g/mol 163.94 g/mol
Bromine Substitution Dibromo (methyl group) Monobromo (purine C8) None
Phosphate Groups Multiple (oxidophosphoryl, hydroxyphosphinate) Triphosphate Single orthophosphate
Biological Role Potential nucleotide analog for enzyme studies GTPase/Kinase substrate pH modulation, industrial applications
Solubility Likely moderate in water (due to trisodium and polar groups) High in aqueous buffers High in water

Research Findings

  • Stability : The dibromo substitution in the target compound may confer enhanced resistance to enzymatic degradation compared to 8-Bromo-GTP, which is already more stable than natural GTP .
  • Industrial Relevance : Unlike trisodium phosphate (used in detergents and food), the target compound’s complexity limits its industrial use but enhances its niche in specialized biochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trisodium;[dibromo-[[[(2R,3S,4S,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate
Reactant of Route 2
Reactant of Route 2
trisodium;[dibromo-[[[(2R,3S,4S,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate

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